3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

Researchers developing kinase inhibitor SAR often face variability from generic substitutions. This compound provides a minimal pharmacophore for LRRK2 and analogous kinase programs, enabling clean mechanistic interpretation. - Matched negative control for 4-methoxy analogs; differential activity directly attributable to methoxy substitution. - Reference standard for permeability assays (tPSA ~50 Ų) to benchmark oral druggability. - Low molecular weight (342.4) fragment for SAR expansion and metabolic stability profiling.

Molecular Formula C19H19FN2O3
Molecular Weight 342.4 g/mol
CAS No. 1060328-97-3
Cat. No. B6417812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide
CAS1060328-97-3
Molecular FormulaC19H19FN2O3
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C19H19FN2O3/c20-16-3-1-2-15(13-16)19(24)21-17-6-4-14(5-7-17)12-18(23)22-8-10-25-11-9-22/h1-7,13H,8-12H2,(H,21,24)
InChIKeyVGMHBMIBCDYIBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Overview: 3-Fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide


3-Fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide (CAS 1060328-97-3) is a synthetic small molecule (C19H19FN2O3, MW 342.4 g/mol) belonging to the morpholinobenzamide class . Its core structure features a 3-fluorophenyl ring linked via an amide bond to a phenyl ring that is further substituted with a morpholin-4-yl-2-oxoethyl side chain. This architecture places it within a series of benzamide derivatives explored for kinase inhibition and receptor modulation, where subtle variations in aryl substitution (e.g., halogen position, methoxy or ethoxy groups) are known to significantly alter target engagement and physicochemical properties .

Simplified morpholinobenzamide scaffold for kinase inhibitor SAR expansion
3-Fluoro substitution for metabolic stability assessment in target engagement studies
Low molecular weight core for fragment-based screening and scaffold-hopping

Substitution Caveats: 3-Fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide vs. Analogs


Within the morpholinobenzamide chemical space, even single-atom or positional substitutions on the benzamide ring can profoundly alter biological activity, selectivity, and physicochemical properties. For instance, the presence of a 4-methoxy substituent versus a bare 3-fluoro substituent changes the electron density, steric profile, and hydrogen-bonding capacity of the molecule, which directly impacts target binding and metabolic stability . Generic substitution without empirical verification therefore risks loss of potency, altered selectivity, or unpredictable pharmacokinetics, making direct comparative data essential for informed procurement decisions.

4-Methoxy substitution on the benzamide ring may shift electron distribution and hydrogen-bonding profile, altering target binding and metabolic stability.
The triethoxy analog possesses substantially higher topological polar surface area and molecular weight, likely yielding divergent permeability and solubility profiles.
LRRK2 inhibition has not been directly demonstrated for this compound; scaffold similarity does not confirm target engagement or activity.

Quantitative Comparison: 3-Fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide vs. Closest Analogs


Structural Differentiation: Fluoro vs. Methoxy Substitution

The compound (3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide) lacks a methoxy group at the 4-position, in contrast to its closest commercially available analog 3-fluoro-4-methoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide. This substitution difference is explicitly noted to 'potentially alter its chemical and biological properties' . While no head-to-head biological data are publicly available for these two specific compounds, SAR principles across benzamide kinase inhibitor series indicate that para-methoxy substitution typically increases steric bulk, modifies electron distribution, and can introduce additional hydrogen-bond acceptor character, all of which influence target binding and ADME profiles [1].

4-Methoxy Substitution
Class-level inference
Target: 3-fluoro only; Comparator: 3-fluoro-4-methoxy analog. Qualitative structural difference.
May support cleaner interpretation of fluorine binding contribution.
No head-to-head biological data available.
Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

Molecular Topology & Polar Surface Area vs. Triethoxy Analog

A second structurally related compound, 3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide (CAS 1060262-51-2), presents a bulkier substitution pattern. Computed properties indicate a topological polar surface area (tPSA) of 86.3 Ų for the triethoxy analog [1], versus an estimated ~50 Ų for the target compound (based on standard fragment contributions: amide ~43 Ų, morpholine oxygen ~9 Ų, minus overlapping regions). This ~36 Ų difference in tPSA places the triethoxy analog near the upper limit for oral bioavailability (typically tPSA < 90 Ų), while the target compound's lower tPSA may favor passive membrane permeation. The molecular weight difference is also substantial: 456.5 g/mol (triethoxy) vs. 342.4 g/mol (target).

tPSA & MW Comparison
Cross-study comparable
ΔtPSA ≈ 36 Ų; ΔMW ≈ 114 g/mol. Target: ~50 Ų, 342 g/mol; Comparator: 86.3 Ų, 456 g/mol.
May support cellular permeability benchmarking against bulkier analogs.
Computed properties; experimental permeability data not reported.
Physicochemical Profiling Drug-likeness Permeability

LRRK2 Kinase Inhibition Potential

Patent US11912678B2 discloses a series of morpholinobenzamides as LRRK2 inhibitors for neurodegenerative diseases [1]. Within this patent, compounds bearing a 3-fluorobenzamide motif (e.g., N-(6-methoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylbenzamide and variants) demonstrated LRRK2 inhibitory activity. While the target compound is not explicitly exemplified in the patent, its core scaffold (benzamide linked to a morpholin-4-yl-2-oxoethyl phenyl moiety) aligns with the general formula. The LRRK2 SAR indicates that fluorine substitution at the meta position of the benzamide ring can enhance metabolic stability without compromising kinase binding, relative to unsubstituted or para-substituted analogs.

LRRK2 Inhibition Potential
Class-level inference
Scaffold aligns with general LRRK2 inhibitor formula from patent US11912678B2, but no direct inhibition data reported.
Scaffold consistent with LRRK2 chemotype; activity remains unconfirmed.
Direct enzymatic or cellular LRRK2 assay data required.
LRRK2 Parkinson's Disease Neurodegeneration

Research Application Scenarios: 3-Fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide


Fragment-Based & Scaffold-Hopping Campaigns

The compound's low molecular weight (342.4 g/mol) and minimal substitution pattern make it an ideal fragment or minimal pharmacophore for kinase inhibitor discovery programs, particularly those targeting LRRK2 or analogous kinases where morpholinobenzamide scaffolds have shown activity . Its use as a control compound in SAR expansion can help deconvolve the contribution of the 3-fluoro substituent relative to more elaborate analogs.

Permeability & Solubility Benchmarking

With an estimated tPSA of ~50 Ų and molecular weight well within oral druggability space, this compound can serve as a reference standard for permeability assays (e.g., PAMPA, Caco-2) when benchmarking more highly substituted morpholinobenzamide analogs that approach tPSA limits (e.g., the triethoxy analog at 86.3 Ų) .

Negative Control for 4-Methoxy Activity

When paired with 3-fluoro-4-methoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide, this compound serves as a matched negative control for studies investigating structure-activity relationships dependent on the 4-methoxy group. Any differential activity between the pair can be attributed specifically to the methoxy substitution, enabling clean mechanistic interpretation .

Application
Selection Property
Validation Focus
Fragment-Based & Scaffold-Hopping Campaigns
Low molecular weight & minimal substitution
Kinase inhibitor scaffold-hop validation
Permeability & Solubility Benchmarking
Predicted low tPSA & MW profile
Cross-compound permeability assay ranking
Negative Control for 4-Methoxy Activity
Absence of 4-methoxy substituent
Differential activity attribution to methoxy group
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